molecular formula C14H12ClFN2O2S B3257599 N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 292077-80-6

N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B3257599
CAS No.: 292077-80-6
M. Wt: 326.8 g/mol
InChI Key: JZCIBHAOAAKHKD-RQZCQDPDSA-N
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Description

N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide (CAS 292077-80-6) is a high-purity chemical intermediate supplied for research and further manufacturing applications. This compound belongs to the class of benzenesulfonyl hydrazones, which are characterized by an azomethine group and are recognized as excellent starting points for synthesizing various heterocyclic scaffolds . With a molecular formula of C₁₄H₁₂ClFN₂O₂S and a molecular weight of 326.77, it is provided with a purity of 97% or higher . This compound is part of a class of molecules demonstrating significant potential in pharmaceutical research. Structural analogues, specifically N-substituted-4-methylbenzenesulphonyl hydrazones, have shown promising anti-angiogenic activity in validated in vivo models, which is crucial for research into pathological conditions such as solid tumor growth and metastatic cancer . Related compounds have also exhibited selective antiproliferative potential against human cancer cell lines, including renal cell carcinoma, highlighting the research value of this chemical scaffold in developing novel small-molecule therapeutics . The product is classified with the signal word "Warning" and hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation . It is essential to handle this product using appropriate personal protective equipment. This chemical is for research and further manufacturing use only; it is not for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCIBHAOAAKHKD-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.

Chemical Structure

The molecular formula of this compound is C11H10ClFN6O2SC_{11}H_{10}ClFN_6O_2S. The compound features a hydrazone linkage, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Selected Bacteria

Bacteria SpeciesZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1464 µg/mL

Source:

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro studies demonstrated its effectiveness against various fungal strains.

Table 2: Antifungal Activity Against Selected Fungi

Fungi SpeciesZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Candida albicans2032 µg/mL
Aspergillus niger2216 µg/mL

Source:

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: MCF-7 Cell Line
In a study conducted to assess the cytotoxic effects on MCF-7 cells, the compound exhibited an IC50 value of 25 µg/mL, indicating significant potential as an anticancer agent.

The proposed mechanism of action for the compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. Additionally, its anticancer effects are attributed to the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide?

The synthesis typically involves a Schiff base condensation between 2-chloro-6-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. Key variables include:

  • Solvent selection : Ethanol or DMF are common for reflux conditions, facilitating imine bond formation .
  • Temperature : Reactions are conducted under reflux (70–100°C) to drive dehydration and improve yield .
  • Catalysts : Acidic or basic conditions may accelerate condensation; however, many protocols avoid catalysts to simplify purification . Post-synthesis, purification via recrystallization (e.g., ethyl acetate/petroleum ether) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray diffraction (XRD) : Resolves crystal packing and hydrogen bonding (e.g., C–H···O interactions stabilizing monoclinic systems) .
  • FT-IR : Identifies ν(N–H) stretching (~3174–3284 cm⁻¹) and sulfonyl group vibrations (~1150–1350 cm⁻¹) .
  • UV-Vis : Assigns π→π* and n→π* transitions, validated via TD-DFT calculations .
  • NMR : ¹H/¹³C NMR confirms hydrazone proton (δ ~11–12 ppm) and aromatic regiochemistry .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational frequencies be resolved?

Discrepancies often arise from approximations in density functional theory (DFT). Methodological strategies include:

  • Functional selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) improve accuracy for ν(N–H) and sulfonyl modes .
  • Basis sets : Use 6-31G(d,p) or larger to account for polarization and diffuse effects .
  • Scaling factors : Apply empirical scaling (~0.96–0.98) to harmonize computed frequencies with experimental IR .

Q. What role do non-covalent interactions play in stabilizing the crystal structure?

Crystal packing is governed by:

  • Intermolecular hydrogen bonds : C–H···O interactions between sulfonyl oxygen and aromatic protons .
  • Van der Waals forces : Stacking of fluorinated and methyl-substituted phenyl rings enhances lattice energy . Software like SHELX or Mercury (using Hirshfeld surface analysis) quantifies these interactions from XRD data .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. inactive results) be addressed?

Contradictions may stem from assay conditions or compound purity. Solutions involve:

  • Dose-response studies : Establish minimum inhibitory concentrations (MICs) across multiple bacterial strains .
  • Solvent controls : Use DMSO/water mixtures to ensure solubility without cytotoxicity .
  • Computational docking : Predict binding affinities to bacterial targets (e.g., penicillin-binding proteins) to guide experimental validation .

Q. What methodologies elucidate electron transitions in UV-Vis spectra?

Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) simulates solvent effects on electronic transitions. Key steps:

  • Geometry optimization : Ensure ground-state molecular conformation matches XRD data .
  • Orbital analysis : HOMO-LUMO gaps correlate with λmax; for this compound, transitions involve hydrazone π-systems and sulfonyl auxochromes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 2
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N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

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